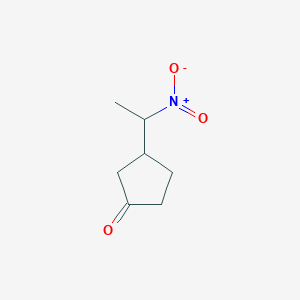
Pyridinium, 1,1'-(1,10-decanediyl)bis[2-methyl-, dibromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridinium, 1,1’-(1,10-decanediyl)bis[2-methyl-, dibromide is a quaternary ammonium compound with the molecular formula C22H34Br2N2. This compound is known for its ability to act as an antagonist to specific nicotinic acetylcholine receptors, particularly the α6β2 subtype
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 1,1’-(1,10-decanediyl)bis[2-methyl-, dibromide typically involves the reaction of 1,10-decanediyl dichloride with 2-methylpyridine in the presence of a base, followed by quaternization with bromine. The reaction conditions often include:
Solvent: Anhydrous ethanol or acetonitrile
Temperature: Room temperature to reflux conditions
Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
Pyridinium, 1,1’-(1,10-decanediyl)bis[2-methyl-, dibromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromide ions can be substituted with other nucleophiles.
Oxidation and Reduction: The pyridinium rings can undergo redox reactions under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as hydroxide, cyanide, or thiolate ions in polar solvents like water or dimethyl sulfoxide (DMSO).
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions can yield the corresponding hydroxide salt, while oxidation can lead to the formation of pyridine N-oxide derivatives .
科学研究应用
Pyridinium, 1,1’-(1,10-decanediyl)bis[2-methyl-, dibromide has several scientific research applications:
Neuroscience: Used to study nicotinic receptor-mediated signaling and its effects on dopamine release.
Pharmacology: Investigated for its potential to decrease nicotine self-administration and nicotine-induced locomotor activity in animal models.
Chemistry: Employed as a reagent in various organic synthesis reactions.
Biology: Utilized in studies involving cell signaling and receptor interactions.
作用机制
The compound acts as an antagonist to the α6β2 nicotinic acetylcholine receptors. By binding to these receptors, it inhibits nicotine-evoked and endogenous dopamine release from neuronal cells. This action is significant in understanding the pathways involved in addiction and developing potential therapeutic agents for nicotine dependence .
相似化合物的比较
Similar Compounds
- 1,1’-(1,10-Decanediyl)bis[3-methylpyridinium iodide]
- 1,1’-(1,10-Decanediyl)bis[4-methylpyridinium chloride]
Uniqueness
Pyridinium, 1,1’-(1,10-decanediyl)bis[2-methyl-, dibromide is unique due to its specific antagonistic action on the α6β2 nicotinic acetylcholine receptors. This specificity makes it a valuable tool in neuroscience research, particularly in studies related to addiction and dopamine signaling .
属性
CAS 编号 |
127635-66-9 |
|---|---|
分子式 |
C22H34Br2N2 |
分子量 |
486.3 g/mol |
IUPAC 名称 |
2-methyl-1-[10-(2-methylpyridin-1-ium-1-yl)decyl]pyridin-1-ium;dibromide |
InChI |
InChI=1S/C22H34N2.2BrH/c1-21-15-9-13-19-23(21)17-11-7-5-3-4-6-8-12-18-24-20-14-10-16-22(24)2;;/h9-10,13-16,19-20H,3-8,11-12,17-18H2,1-2H3;2*1H/q+2;;/p-2 |
InChI 键 |
SRNHVNULPKZXQP-UHFFFAOYSA-L |
规范 SMILES |
CC1=CC=CC=[N+]1CCCCCCCCCC[N+]2=CC=CC=C2C.[Br-].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![Methyl 3-[4-(decyloxy)benzamido]-4-methoxybenzoate](/img/structure/B14279056.png)





![[(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-yl] hexadecanoate;propanedioic acid](/img/structure/B14279100.png)
